molecular formula C10H15N3OS B2856043 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one CAS No. 2320853-52-7

1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one

Cat. No.: B2856043
CAS No.: 2320853-52-7
M. Wt: 225.31
InChI Key: OUQAJFYWXAHFLS-UHFFFAOYSA-N
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Description

1-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidin-2-one ring, a methyl group, and a thioether linkage to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method includes the reaction of 1-methyl-1H-imidazole with an appropriate halogenating agent to introduce a halide group, followed by nucleophilic substitution with a thiol-containing compound to form the thioether linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions may target the imidazole ring or the pyrrolidin-2-one ring, depending on the specific reagents used.

  • Substitution: Nucleophilic substitution reactions are common, particularly involving the thioether group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

  • Substitution: Nucleophiles such as thiols or amines, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced forms of the imidazole or pyrrolidin-2-one rings.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic potential, including its use as a precursor for drug development.

  • Industry: It can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, thereby influencing their activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole

  • 4-Methylpyrrolidin-2-one

  • Thioether derivatives of imidazoles

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.

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Properties

IUPAC Name

1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-12-4-3-11-10(12)15-7-8-5-9(14)13(2)6-8/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQAJFYWXAHFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CSC2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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